[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple acetoxy groups and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. One common method includes the acetylation of a precursor molecule, followed by the introduction of the pyrimidinyl group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in antiviral and anticancer studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
- (2R,3R,4R,5S,6S)-2-(乙酰氧基甲基)-6-(4-氯-3-(4-乙氧基苄基)苯基)四氢-2H-吡喃-3,4,5-三乙酸酯
Uniqueness
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C15H18N2O9 |
---|---|
Molecular Weight |
370.31 g/mol |
IUPAC Name |
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m0/s1 |
InChI Key |
AUFUWRKPQLGTGF-PYJNHQTQSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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